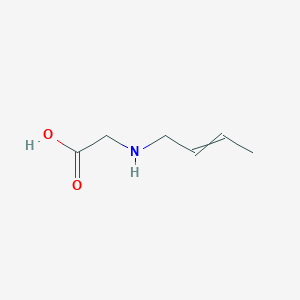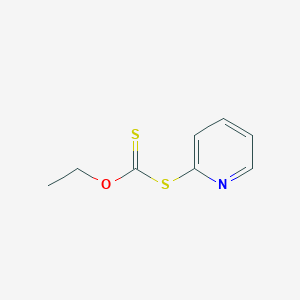![molecular formula C4H8O4S2 B14404469 [(Methanesulfonyl)methanesulfonyl]ethene CAS No. 87615-77-8](/img/structure/B14404469.png)
[(Methanesulfonyl)methanesulfonyl]ethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Methanesulfonyl)methanesulfonyl]ethene is an organosulfur compound known for its unique chemical properties and reactivity. This compound is characterized by the presence of two methanesulfonyl groups attached to an ethene backbone. It is a versatile reagent in organic synthesis, particularly valued for its ability to undergo various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Methanesulfonyl)methanesulfonyl]ethene typically involves the reaction of methanesulfonyl chloride with ethene in the presence of a base such as pyridine or triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product. The general reaction scheme is as follows:
CH2=CH2+2CH3SO2Cl→CH2(SO2CH3)2+2HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene, followed by the reaction with ethene. This method ensures high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(Methanesulfonyl)methanesulfonyl]ethene undergoes a variety of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl groups can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the methanesulfonyl groups to methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, and primary amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide and potassium permanganate are employed.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and thiols.
Oxidation: The major product is methanesulfonic acid.
Reduction: The primary product is ethene with methyl groups.
Wissenschaftliche Forschungsanwendungen
[(Methanesulfonyl)methanesulfonyl]ethene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their functions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and agrochemicals.
Wirkmechanismus
The mechanism of action of [(Methanesulfonyl)methanesulfonyl]ethene involves its ability to act as an electrophile, facilitating nucleophilic substitution reactions. The methanesulfonyl groups are highly reactive, allowing the compound to modify various substrates. The molecular targets include nucleophiles such as amines, alcohols, and thiols, which react with the methanesulfonyl groups to form stable products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonic Anhydride: Similar in reactivity, used for mesylation of alcohols and amines.
Methanesulfonyl Chloride: A precursor to [(Methanesulfonyl)methanesulfonyl]ethene, used in similar nucleophilic substitution reactions.
Methanesulfonyl Azide:
Uniqueness
This compound is unique due to its dual methanesulfonyl groups, which enhance its reactivity and versatility in chemical transformations. This makes it a valuable reagent in various fields of research and industry.
Eigenschaften
IUPAC Name |
1-(methylsulfonylmethylsulfonyl)ethene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4S2/c1-3-10(7,8)4-9(2,5)6/h3H,1,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWDMQUEWOEMNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CS(=O)(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70832072 |
Source


|
| Record name | [(Methanesulfonyl)methanesulfonyl]ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70832072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87615-77-8 |
Source


|
| Record name | [(Methanesulfonyl)methanesulfonyl]ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70832072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline](/img/structure/B14404419.png)







![5-Methyl-5-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]hex-1-en-3-yne](/img/structure/B14404467.png)

![3-[(4-Methylphenyl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B14404477.png)
